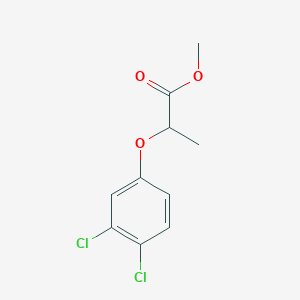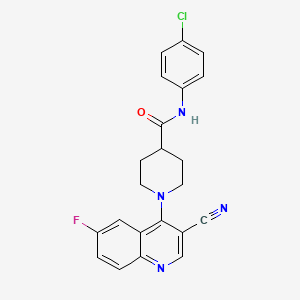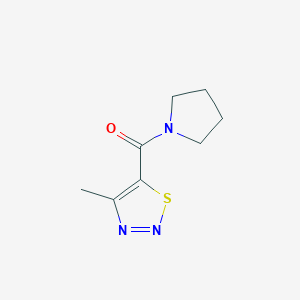
Methyl 2-(3,4-dichlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3. It is a methyl ester derivative of 2-(3,4-dichlorophenoxy)propanoic acid. This compound is primarily used in the synthesis of various chemicals and has applications in different fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 2-(3,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent and catalyst is crucial to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(3,4-dichlorophenoxy)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
Hydrolysis: 2-(3,4-dichlorophenoxy)propanoic acid and methanol.
Reduction: 2-(3,4-dichlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,4-dichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on various biological pathways.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the context of its use as a herbicide, the compound inhibits the growth of weeds by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofop-methyl: A similar compound used as a herbicide.
Methyl 2-(2,4-dichlorophenoxy)propanoate: Another methyl ester with similar structural features.
Uniqueness
Methyl 2-(3,4-dichlorophenoxy)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its role as an intermediate in organic synthesis highlight its versatility and importance in various fields.
Eigenschaften
IUPAC Name |
methyl 2-(3,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZEQCBXBDHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)



![ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)
![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)



![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)
